3-Bromo-5-formylbenzoic acid CAS number and properties
3-Bromo-5-formylbenzoic acid CAS number and properties
An In-depth Technical Guide to 3-Bromo-5-formylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-5-formylbenzoic acid (CAS No. 398119-27-2), a versatile building block in synthetic and medicinal chemistry. This document details its chemical and physical properties, safety and handling protocols, and its emerging role in the synthesis of novel therapeutic agents.
Core Chemical Information
3-Bromo-5-formylbenzoic acid is a trifunctional aromatic compound containing a carboxylic acid, an aldehyde (formyl group), and a bromine atom. This unique combination of functional groups makes it a valuable intermediate for creating complex molecular architectures, particularly in the field of drug discovery.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 398119-27-2 | [1][2] |
| Molecular Formula | C₈H₅BrO₃ | [1][2] |
| Molecular Weight | 229.03 g/mol | [1] |
| IUPAC Name | 3-bromo-5-formylbenzoic acid | [1] |
| Canonical SMILES | C1=C(C=C(C=C1C(=O)O)Br)C=O | [1] |
| InChI Key | NQFXEXFUWOVHGW-UHFFFAOYSA-N | [1] |
| Appearance | White to off-white solid (typical) | - |
| Melting Point | 155 - 158 °C | [3] |
| Boiling Point | Data not available | - |
| Solubility | Soluble in organic solvents like DMF, DMSO. | - |
Safety and Handling
3-Bromo-5-formylbenzoic acid is considered hazardous and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.
Table 2: GHS Hazard and Precautionary Statements
| GHS Classification | Code | Statement |
| Hazard Statements | H302 | Harmful if swallowed.[1] |
| H315 | Causes skin irritation.[1][3] | |
| H319 | Causes serious eye irritation.[1][3] | |
| H335 | May cause respiratory irritation.[1][3] | |
| Precautionary Statements | P261 | Avoid breathing dust.[3] |
| P264 | Wash skin thoroughly after handling.[3] | |
| P280 | Wear protective gloves/eye protection/face protection.[3] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[3] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
Applications in Research and Drug Development
The unique trifunctional nature of 3-Bromo-5-formylbenzoic acid makes it a valuable starting material in medicinal chemistry. While specific drugs derived directly from this compound are not widely documented in publicly available literature, its structural motifs are present in molecules targeting various diseases.
Derivatives of bromo-benzoic acids are known to be key intermediates in the synthesis of:
-
Anti-cancer agents: Similar structures have been utilized in the development of kinase inhibitors, such as those targeting VEGFR2, which is crucial in angiogenesis (the formation of new blood vessels that tumors need to grow).[4]
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Agrochemicals: This class of compounds serves as a building block for herbicides and pesticides.[5][6]
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Novel Therapeutics: The bromine atom allows for cross-coupling reactions (e.g., Suzuki, Heck), while the aldehyde and carboxylic acid groups provide sites for forming amides, esters, and other functional groups, enabling the construction of diverse chemical libraries for high-throughput screening.
Potential Signaling Pathway Involvement
Given that structurally related compounds are investigated as anticancer agents, a logical application of 3-Bromo-5-formylbenzoic acid is in the synthesis of inhibitors targeting key signaling pathways in cancer. One such pathway is the VEGFR2 signaling cascade, which is critical for tumor angiogenesis.
Caption: Simplified VEGFR2 signaling pathway, a common target in anti-cancer drug development.
Experimental Protocols
A more direct, albeit hypothetical, protocol would be the bromination of 3-formyl-5-methylbenzoic acid.
General Workflow for Synthesis and Purification
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a chemical intermediate like 3-Bromo-5-formylbenzoic acid.
Caption: General experimental workflow for the synthesis and purification of a chemical intermediate.
This guide serves as a foundational resource for professionals engaged in chemical synthesis and drug discovery. The unique structural features and reactivity of 3-Bromo-5-formylbenzoic acid position it as a compound of significant interest for future research and development endeavors.
References
- 1. 3-Bromo-5-formylbenzoic acid | C8H5BrO3 | CID 22320796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-bromo-5-formylbenzoic acid | CAS:398119-27-2 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights | MDPI [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
